cis-4-Hexen-1-ol
Overview
Description
cis-4-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a colorless liquid with a characteristic green, leafy odor. This compound is a type of unsaturated alcohol, specifically an alkenol, where the double bond is located between the fourth and fifth carbon atoms in the chain, and the hydroxyl group is attached to the first carbon atom. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which influences the compound’s physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Hexyn-1-ol: One common method for synthesizing cis-4-Hexen-1-ol involves the partial hydrogenation of 2-Hexyn-1-ol using palladium-silver (PdAg) nanocatalysts.
Enzymatic Reduction: Another method involves the enzymatic reduction of 4-Hexenal using specific enzymes that facilitate the conversion to this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-Hexenal. This process uses metal catalysts such as palladium or nickel to achieve high yields and selectivity. The reaction conditions are optimized to ensure the cis configuration of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Hexen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) in the presence of a catalyst.
Major Products:
Oxidation: 4-Hexenal or 4-Hexenoic acid.
Reduction: Hexanol.
Substitution: 4-Halohexene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cis-4-Hexen-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
cis-4-Hexen-1-ol can be compared with other similar compounds such as:
cis-3-Hexen-1-ol:
cis-2-Hexen-1-ol: This compound has the double bond between the second and third carbon atoms and is used in flavor and fragrance applications.
trans-4-Hexen-1-ol: The trans isomer of 4-Hexen-1-ol has the hydrogen atoms on opposite sides of the double bond, resulting in different physical and chemical properties.
Uniqueness of this compound: The unique cis configuration of this compound imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in the synthesis of fragrances and as a plant defense elicitor .
Properties
IUPAC Name |
(Z)-hex-4-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIODUHBZHNXFP-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883609 | |
Record name | 4-Hexen-1-ol, (4Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
159.00 to 160.00 °C. @ 760.00 mm Hg | |
Record name | (E)-4-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
928-91-6, 6126-50-7, 928-92-7 | |
Record name | cis-4-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hexen-1-ol, (4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HEXEN-1-OL | |
Source | DTP/NCI | |
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Record name | 4-Hexen-1-ol, (4Z)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Hexen-1-ol, (4Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-4-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HEXEN-1-OL, (4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (E)-4-Hexen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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